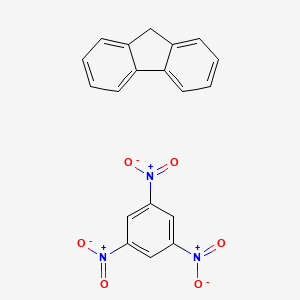
9H-fluorene;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluorene;1,3,5-trinitrobenzene: is a compound that combines the structural features of fluorene and trinitrobenzene. Fluorene is a polycyclic aromatic hydrocarbon, while trinitrobenzene is a nitroaromatic compound known for its explosive properties. The combination of these two components results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene is typically synthesized through the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without over-nitration or decomposition .
Industrial Production Methods: Industrial production of 1,3,5-trinitrobenzene involves the decarboxylation of 2,4,6-trinitrobenzoic acid. This method is preferred due to its efficiency and the high purity of the resulting product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Charge-Transfer Complex Formation: It forms charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Charge-Transfer Complex Formation: This reaction typically occurs in the presence of electron-rich aromatic compounds under mild conditions.
Major Products:
Reduction: The major product is 1,3,5-triaminobenzene.
Charge-Transfer Complex Formation: The products are charge-transfer complexes that exhibit unique electronic properties.
Scientific Research Applications
Chemistry: 1,3,5-Trinitrobenzene is used as a precursor in the synthesis of various chemical compounds, including explosives and dyes .
Biology and Medicine: Research has explored the potential use of fluorene derivatives in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents .
Industry: 1,3,5-Trinitrobenzene is used in the production of explosives for commercial mining and military applications. It also serves as a narrow-range pH indicator and an agent for vulcanizing natural rubber .
Mechanism of Action
The mechanism of action of 9H-fluorene;1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, contributing to its biological activity .
Comparison with Similar Compounds
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with similar explosive properties.
2,4,6-Trinitrotoluene (TNT): A widely known explosive compound with similar nitroaromatic structure.
Uniqueness: 9H-fluorene;1,3,5-trinitrobenzene is unique due to the combination of fluorene and trinitrobenzene structures, which imparts distinct electronic and physical properties. This uniqueness makes it valuable in specific applications where both stability and reactivity are required .
Properties
CAS No. |
6268-69-5 |
|---|---|
Molecular Formula |
C19H13N3O6 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
9H-fluorene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C13H10.C6H3N3O6/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H,9H2;1-3H |
InChI Key |
JVMQKJKGFDJFOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C31.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















